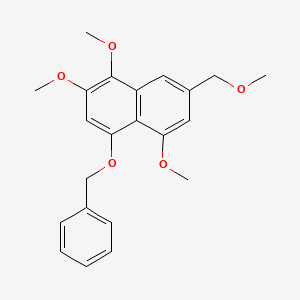
Bis(3-fluoro-4-methylphenyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-fluoro-4-methylphenyl)borinic acid: is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron atoms bonded to two 3-fluoro-4-methylphenyl groups, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-fluoro-4-methylphenyl)borinic acid typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with boron trihalides or boron alkoxides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron-containing intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Bis(3-fluoro-4-methylphenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Bis(3-fluoro-4-methylphenyl)borinic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: The compound’s derivatives are explored for their potential in drug development, particularly in designing molecules that can interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism by which bis(3-fluoro-4-methylphenyl)borinic acid exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and catalysis. The molecular pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial in many organic transformations .
Comparison with Similar Compounds
- 3-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-3-methylphenylboronic acid
- Bis(pinacolato)diboron
Uniqueness: Bis(3-fluoro-4-methylphenyl)borinic acid is unique due to its dual phenyl groups substituted with fluorine and methyl groups, which enhance its reactivity and stability compared to other boronic acids and boronates. This makes it particularly valuable in specific synthetic applications where such properties are desired .
Properties
CAS No. |
718642-09-2 |
|---|---|
Molecular Formula |
C14H13BF2O |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
bis(3-fluoro-4-methylphenyl)borinic acid |
InChI |
InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3 |
InChI Key |
GUBVTYHDCPBCKC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)F)(C2=CC(=C(C=C2)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(pyridin-2-yl)methanone](/img/structure/B14224383.png)
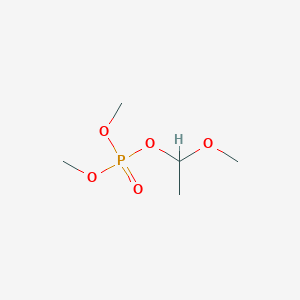
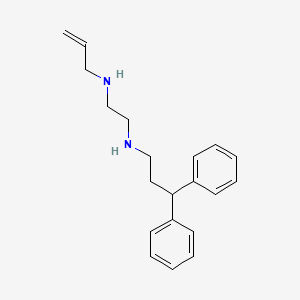


![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)
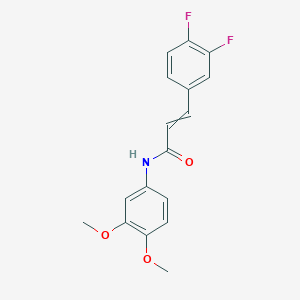
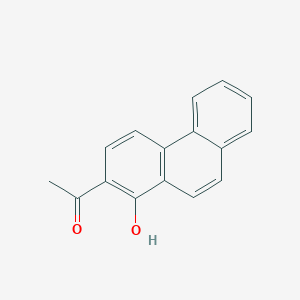

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)
